molecular formula C16H17ClN4O2 B2839465 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1049566-95-1

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2839465
CAS No.: 1049566-95-1
M. Wt: 332.79
InChI Key: HBKFUSRCUPVYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with piperazine to form 4-(2-chlorophenyl)piperazine.

    Acylation: The piperazine derivative is then acylated using a suitable acylating agent such as phosgene or an acid chloride to introduce the carbonyl group.

    Cyclization: The acylated product undergoes cyclization with 2-methylpyridazine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity or inhibit enzyme function, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)piperazine: Shares the piperazine ring and 2-chlorophenyl group but lacks the pyridazinone moiety.

    2-methylpyridazin-3(2H)-one: Contains the pyridazinone structure but lacks the piperazine ring.

Uniqueness

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its combined structural features, which may confer distinct pharmacological properties compared to its individual components or similar compounds.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKFUSRCUPVYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.